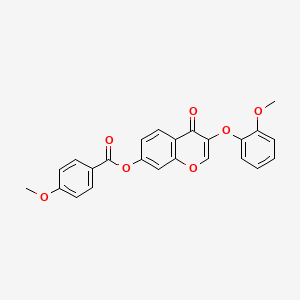![molecular formula C22H24N2O3S B2620972 (1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1226453-03-7](/img/structure/B2620972.png)
(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone is a type of thiazinyl-thiazolidinone . Thiazolidinones are heterocyclic compounds that possess a wide range of biological actions from antibacterial to anticancer . They have been extensively researched in the field of research and have various medicinal properties such as antibacterial, antifungal, antioxidant, antidiabetic, anticancer, anti HIV, and anti-inflammatory .
Synthesis Analysis
Thiazinyl-thiazolidinone derivatives are synthesized by reacting involving condensation of aromatic aldehyde and ketone yields the corresponding chalcone . Amino thiazine is expected to form by reaction involving thiourea with chalcone in basic medium . Amino thiazine condenses with aldehyde yields the corresponding Schiff bases . Finally, the Schiff bases reaction involving with thioglycolic acid in the presence of zinc chloride catalyst to give the thiazolidinone derivatives .Scientific Research Applications
Synthesis and Characterization
The compound (1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone and its derivatives have been the subject of various synthetic and analytical studies. For example, research on similar thiazole derivatives has involved their synthesis and characterization using techniques such as FT-IR, (1)H NMR, (13)C NMR, and elemental analysis. These studies often employ computational methods like density functional theory (DFT) to predict molecular geometries, vibrational frequencies, and electronic properties, aiding in the understanding of these compounds at a molecular level (Rajaraman et al., 2015).
Antibacterial Properties
Thiazole derivatives, closely related to the compound , have been synthesized and tested for their antibacterial activities. These studies involve the synthesis of novel thiazolyl pyrazole and benzoxazole compounds, characterizing them through spectral and analytical data, and subsequently evaluating their antibacterial effectiveness. Such research is critical for the development of new antimicrobial agents, contributing to the field of medicinal chemistry and pharmaceuticals (Landage et al., 2019).
Advanced Material Applications
Compounds with thiazine and piperidine components have also been explored for their potential in advanced material applications, such as nonlinear optical (NLO) materials. Research involving the synthesis and DFT study of related compounds has shed light on their electronic structures, molecular electrostatic potentials, and frontier molecular orbitals. Such studies are foundational for understanding the physicochemical properties of these compounds and their applications in materials science (Huang et al., 2021).
Drug Design and In Silico Analysis
The structure and reactivity of compounds similar to this compound make them subjects of interest in drug design and discovery. In silico approaches towards the prediction of drug-likeness properties, along with in vitro microbial investigation, form an essential part of the research in this area. Such studies aim to explore the therapeutic potential of these compounds, with a focus on their antimicrobial, antifungal, and antimycobacterial activities (Pandya et al., 2019).
Properties
IUPAC Name |
[4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-16-7-9-18(10-8-16)24-15-21(22(25)23-13-11-17(2)12-14-23)28(26,27)20-6-4-3-5-19(20)24/h3-10,15,17H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYJKFIOTNTCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


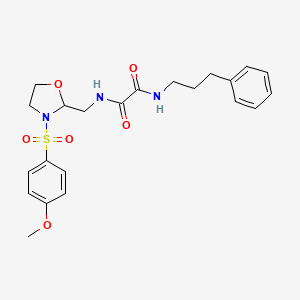
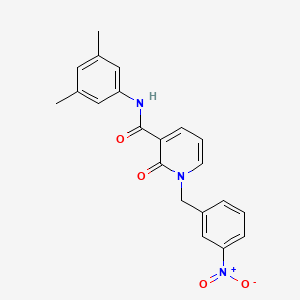
![N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2620893.png)
![6-amino-2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-(3-methoxyphenyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2620895.png)

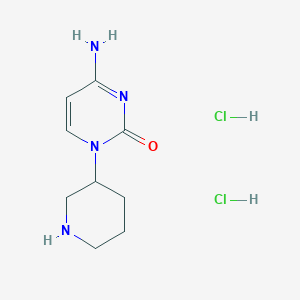
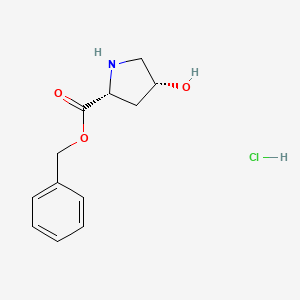
![N-(4-ethylphenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2620901.png)
![(R)-tert-butyl 2-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)morpholine-4-carboxylate](/img/structure/B2620902.png)

![N-[(5-chloropyrazin-2-yl)methyl]-3-methyl-1,2,4-thiadiazol-5-amine](/img/structure/B2620904.png)
